molecular formula C17H18N6O B11473060 2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11473060
M. Wt: 322.4 g/mol
InChI Key: KBBHJAJYMINCGS-UHFFFAOYSA-N
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Description

2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a tetrazole ring, a pyridine ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the formation of the tetrazole ring followed by the introduction of the pyridine and trimethylphenyl groups. One common method involves the cyclization of nitriles with azides to form the tetrazole ring. The reaction conditions often include the use of a Lewis acid catalyst and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a nucleotide pyrophosphatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of nucleotides and thereby modulating cellular signaling pathways . The tetrazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(pyridin-4-yl)-2H-tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combination of a tetrazole ring, pyridine ring, and trimethylphenyl group

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

2-(5-pyridin-4-yltetrazol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H18N6O/c1-11-8-12(2)16(13(3)9-11)19-15(24)10-23-21-17(20-22-23)14-4-6-18-7-5-14/h4-9H,10H2,1-3H3,(H,19,24)

InChI Key

KBBHJAJYMINCGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=NC=C3)C

Origin of Product

United States

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